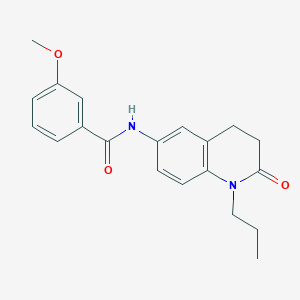

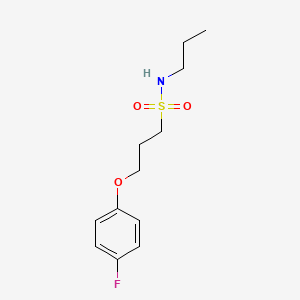

3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

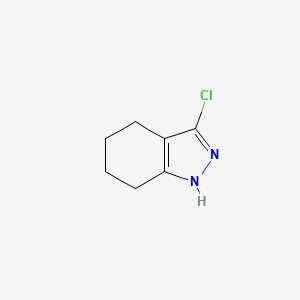

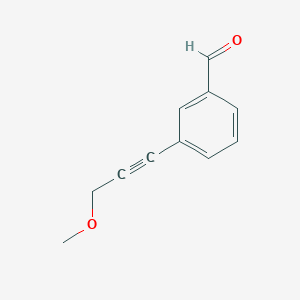

“3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound that contains several functional groups, including an amide, a methoxy group, and a tetrahydroquinoline group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties. For instance, compounds with a tetrahydroquinoline structure are known to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring structure would likely impart significant stability to the molecule. The presence of the amide and methoxy groups would also influence the compound’s reactivity and interactions with other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling point. The methoxy group could also influence the compound’s polarity and reactivity .

科学的研究の応用

PET Radiotracer Development

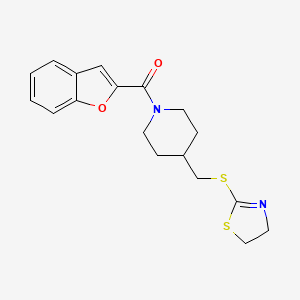

Compounds with structural similarities to 3-methoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been explored for their potential as positron emission tomography (PET) radiotracers. Arylamides hybrids, combining features of high-affinity σ2 receptor ligands, were investigated for tumor diagnosis through σ2 PET tracer development. These hybrids displayed excellent σ(1)/σ(2) selectivities, proposing their utility in identifying tumors, especially those overexpressing P-glycoprotein (P-gp), which is a challenge in tumor imaging due to its role in drug resistance (Abate et al., 2011).

Synthesis of Novel Heterocyclic Compounds

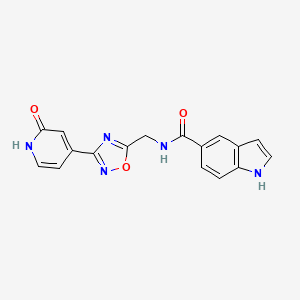

Research into novel synthesis methods of heterocyclic compounds relevant to this compound has led to advancements in the generation of new chemical entities. For instance, innovative synthetic routes have been developed for the preparation of quinazoline derivatives showing antimicrobial activity, highlighting the compound's relevance in creating new pharmacologically active agents (Habib et al., 2013).

Development of Sigma-2 Receptor Ligands

Sigma-2 receptors are implicated in various diseases, including cancer and neurological disorders. Compounds structurally akin to this compound have been studied for their binding affinity to sigma-2 receptors, offering insights into the development of selective ligands for diagnostic and therapeutic purposes. For instance, research on fluorine-18 labeled benzamide analogues for imaging the sigma-2 receptor status in solid tumors with PET has provided valuable data for non-invasive cancer diagnostics (Tu et al., 2007).

Antibacterial and Antimicrobial Studies

The structural framework of this compound lends itself to modifications that yield compounds with potential antibacterial and antimicrobial properties. Studies on novel quinazolinone derivatives synthesized from this backbone have shown antimicrobial activity, highlighting the chemical's significance in addressing microbial resistance and infection control (Patel & Patel, 2010).

作用機序

The mechanism of action of this compound would depend on its intended use or biological activity. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Compounds with a similar indole structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

特性

IUPAC Name |

3-methoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-20(24)15-5-4-6-17(13-15)25-2/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNORGUPNHFIHSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2413049.png)

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)